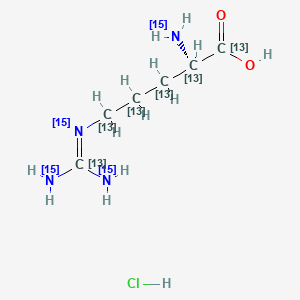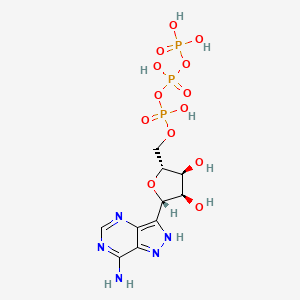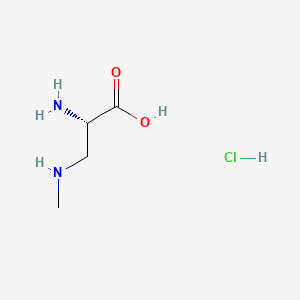
L-アルギニン-13C6,15N4塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid. It is a derivative of L-Arginine, where six carbon atoms are labeled with the isotope carbon-13 and four nitrogen atoms are labeled with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and quantification in various experimental setups .
科学的研究の応用
L-Arginine-13C6,15N4 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and metabolism of arginine in various biochemical pathways.
Biology: It is used in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein synthesis and turnover.
Medicine: It is used in clinical research to study the role of arginine in nitric oxide production and its effects on vascular health.
Industry: It is used in the development of new pharmaceuticals and in the quality control of arginine-containing products
作用機序
Target of Action
The primary target of L-Arginine-13C6,15N4 Hydrochloride is the nitric oxide synthase (NOS) enzyme . This enzyme plays a crucial role in the synthesis of nitric oxide (NO), a potent vasodilator .
Mode of Action
L-Arginine-13C6,15N4 Hydrochloride interacts with its target, the NOS enzyme, by serving as a nitrogen donor . This interaction facilitates the synthesis of nitric oxide, resulting in vasodilation .
Biochemical Pathways
The compound affects the nitric oxide synthesis pathway . The downstream effects of this pathway include vasodilation and increased blood flow, which can have significant impacts on various physiological processes .
Result of Action
The molecular and cellular effects of L-Arginine-13C6,15N4 Hydrochloride’s action primarily involve the production of nitric oxide . This leads to vasodilation, which can affect various physiological processes, including blood pressure regulation and immune response .
生化学分析
Biochemical Properties
L-Arginine-13C6,15N4 Hydrochloride plays a crucial role in biochemical reactions. It is the nitrogen donor for the synthesis of nitric oxide, a potent vasodilator . Nitric oxide is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. The interaction of L-Arginine-13C6,15N4 Hydrochloride with enzymes such as nitric oxide synthase facilitates the production of nitric oxide .
Cellular Effects
The effects of L-Arginine-13C6,15N4 Hydrochloride on cells are primarily mediated through its role in the synthesis of nitric oxide . Nitric oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, nitric oxide can modulate the activity of various proteins and enzymes, influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of L-Arginine-13C6,15N4 Hydrochloride involves its conversion to nitric oxide via the enzyme nitric oxide synthase . This process involves the transfer of electrons and results in the formation of nitric oxide and citrulline. Nitric oxide can then interact with various biomolecules, influencing enzyme activity and gene expression .
Metabolic Pathways
L-Arginine-13C6,15N4 Hydrochloride is involved in the nitric oxide synthesis pathway . It interacts with the enzyme nitric oxide synthase, which catalyzes the conversion of L-Arginine to nitric oxide and citrulline .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-13C6,15N4 Hydrochloride involves the incorporation of stable isotopes into the L-Arginine molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic labels at specific positions within the molecule. The process often involves multiple steps, including the protection of functional groups, isotopic labeling, and deprotection to yield the final product .
Industrial Production Methods
Industrial production of L-Arginine-13C6,15N4 Hydrochloride is carried out using advanced chemical synthesis techniques. These methods ensure high purity and isotopic enrichment of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels and to achieve the desired chemical purity .
化学反応の分析
Types of Reactions
L-Arginine-13C6,15N4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitric oxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of L-Arginine-13C6,15N4 Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .
Major Products Formed
The major products formed from the reactions of L-Arginine-13C6,15N4 Hydrochloride depend on the type of reaction. For example, oxidation can lead to the formation of nitric oxide, a potent vasodilator .
類似化合物との比較
Similar Compounds
L-Arginine-13C6 Hydrochloride: Labeled with carbon-13 but not nitrogen-15.
L-Arginine-15N4 Hydrochloride: Labeled with nitrogen-15 but not carbon-13.
L-Lysine-13C6,15N2 Hydrochloride: Another stable isotope-labeled amino acid used in similar research applications
Uniqueness
L-Arginine-13C6,15N4 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides a higher level of precision in tracking and quantifying metabolic processes compared to compounds labeled with only one isotope .
特性
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-YAUSPDTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why was L-Arginine-13C6,15N4 Hydrochloride used in this AML study?
A1: L-Arginine-13C6,15N4 Hydrochloride was specifically employed as a metabolic tracer in this research. The isotopic labeling (13C6,15N4) allowed researchers to track the metabolic fate of L-arginine within AML cells. By analyzing which metabolites incorporated the labeled atoms, they could determine the specific metabolic pathways that utilize L-arginine within these cells. This information is crucial for understanding how AML cells utilize nutrients and could potentially reveal metabolic vulnerabilities that could be therapeutically targeted.
Q2: What did the researchers learn about L-arginine metabolism in AML cells using L-Arginine-13C6,15N4 Hydrochloride?
A2: By using L-Arginine-13C6,15N4 Hydrochloride, the researchers discovered that L-arginine is metabolized through the urea cycle (producing ornithine) and subsequently contributes to the synthesis of polyamines (putrescine, spermidine, and spermine) in AML cells []. This finding highlighted the importance of polyamine metabolism in AML and led to further investigations into targeting this pathway as a potential therapeutic strategy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Piperidine, 1-bicyclo[3.1.0]hex-6-yl-, (1-alpha-,5-alpha-,6-ba-)- (9CI)](/img/new.no-structure.jpg)


![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)


![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

